molecular formula C11H9ClN2O2 B2673446 1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione CAS No. 892289-08-6

1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione

Cat. No.: B2673446
CAS No.: 892289-08-6
M. Wt: 236.66
InChI Key: WHWUWCGOCDFEOE-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a 4-chlorobenzyl group attached to a dihydropyrazine-dione core, making it an interesting subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

The synthesis of 1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with dihydropyrazine-2,3-dione under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or DMF, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-1H-pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-13-10(15)11(14)16/h1-6H,7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWUWCGOCDFEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CNC(=O)C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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